2-Ethyl-4-(4-ethylpiperazino)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine
Description
2-Ethyl-4-(4-ethylpiperazino)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine (CAS: 606114-08-3) is a fused heterocyclic compound featuring a tetrahydrobenzothiophene core linked to a pyrimidine ring. Its molecular formula is C₁₆H₂₂N₄S, with a molar mass of 302.44 g/mol and a predicted density of 1.222 g/cm³ . The compound’s piperazinyl and ethyl substituents at positions 4 and 2, respectively, confer distinct electronic and steric properties, making it a candidate for pharmacological exploration. Predicted physicochemical properties include a pKa of 8.33, suggesting moderate basicity . The synthesis of this compound follows established routes for tetrahydrobenzothienopyrimidines, involving cyclization reactions (e.g., Gewald reaction) and substitutions with ethylpiperazine derivatives .
Properties
Molecular Formula |
C18H26N4S |
|---|---|
Molecular Weight |
330.5 g/mol |
IUPAC Name |
2-ethyl-4-(4-ethylpiperazin-1-yl)-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidine |
InChI |
InChI=1S/C18H26N4S/c1-3-15-19-17(22-11-9-21(4-2)10-12-22)16-13-7-5-6-8-14(13)23-18(16)20-15/h3-12H2,1-2H3 |
InChI Key |
OVZDPAJTCNRMAQ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NC(=C2C3=C(CCCC3)SC2=N1)N4CCN(CC4)CC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-4-(4-ethylpiperazino)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 5-acetyl-6-amino-4-methylsulfanyl-2-phenylpyrimidine with various reagents to form the desired pyrimidine ring system . The reaction conditions often include heating with methanol sodium (MeONa) in butanol (BuOH) at reflux .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Ethyl-4-(4-ethylpiperazino)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidine can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the benzothieno ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the functional groups attached to the pyrimidine ring.
Substitution: The hydrogen atoms on the benzothieno and pyrimidine rings can be substituted with various functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like m-chloroperbenzoic acid for oxidation , reducing agents such as sodium borohydride for reduction, and various nucleophiles for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s biological activity.
Scientific Research Applications
2-Ethyl-4-(4-ethylpiperazino)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits potential antimicrobial, anti-inflammatory, and antiproliferative activities.
Industry: The compound’s unique structure makes it useful in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Ethyl-4-(4-ethylpiperazino)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidine involves its interaction with specific molecular targets and pathways. For instance, derivatives of similar compounds have been shown to inhibit protein tyrosine kinases and cyclin-dependent kinases, which are crucial in cell proliferation and cancer progression . The compound may also interact with enzymes like cyclooxygenase-2 (COX-2), exhibiting anti-inflammatory properties .
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Properties
*BPOET: 2-[[2-(4-Bromophenyl)-2-oxoethyl]thio]-3-ethyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one.
Key Observations :
- This likely enhances solubility and bioavailability .
- Synthetic Accessibility: Hydrazino derivatives (e.g., compound 5) are synthesized in higher yields (79%) compared to piperazino analogues, possibly due to simpler reaction kinetics .
Key Observations :
- Anticancer Potential: Thiadiazol-substituted derivatives () exhibit superior antiproliferative activity compared to hydrazino or piperazino analogues, likely due to enhanced DNA intercalation or kinase inhibition .
- Antimicrobial Activity : Schiff base derivatives demonstrate broad-spectrum antimicrobial effects, attributed to the electron-withdrawing nitroaniline groups .
Comparison with Analogues :
- 4c/4d : Synthesized similarly but use benzylpiperazine/piperidine instead of ethylpiperazine, requiring longer reaction times for bulkier amines .
- BPOET : Requires thiol-alkylation post-chlorination, introducing a bromophenylketone group .
Physicochemical and Pharmacokinetic Properties
Biological Activity
2-Ethyl-4-(4-ethylpiperazino)-5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidine is a complex organic compound notable for its unique bicyclic structure that integrates thieno and pyrimidine moieties. This compound has garnered attention in medicinal chemistry due to its potential biological activities, which are yet to be fully elucidated through empirical testing.
Chemical Structure and Properties
The molecular structure of 2-Ethyl-4-(4-ethylpiperazino)-5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidine features a tetrahydrobenzothieno framework fused with a piperazine substituent. The presence of ethyl groups enhances its lipophilicity, which may influence its pharmacokinetic properties and biological interactions.
Biological Activities
Compounds with similar structural frameworks have been investigated for various biological activities. The specific biological activities of 2-Ethyl-4-(4-ethylpiperazino)-5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidine can potentially include:
- Antitumor Activity : The compound's structural characteristics suggest possible interactions with cellular pathways involved in tumor growth.
- Neuroactive Effects : Given the presence of the piperazine moiety, it may exhibit effects on neurotransmitter systems.
Empirical studies are essential to establish the efficacy and mechanisms of action of this compound.
Synthesis Pathways
The synthesis of 2-Ethyl-4-(4-ethylpiperazino)-5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidine can be approached through several methodologies. Ongoing research aims to optimize these synthetic pathways to enhance yields while minimizing environmental impact.
Comparative Analysis with Related Compounds
To better understand the biological potential of 2-Ethyl-4-(4-ethylpiperazino)-5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidine, it is useful to compare it with structurally related compounds. Below is a table summarizing notable compounds with similar frameworks and their unique properties:
| Compound Name | Structure Features | Unique Properties |
|---|---|---|
| 5-Methyl-6-(4-piperidinyl)pyrimidine | Pyrimidine ring with piperidine | Known for its neuroactive effects |
| 2-Amino-5-benzylpyrimidine | Benzyl group on pyrimidine | Exhibits potent antitumor activity |
| Thienopyrimidine derivatives | Thienopyrimidine core | Diverse biological activities including antimicrobial |
This comparative analysis highlights the uniqueness of 2-Ethyl-4-(4-ethylpiperazino)-5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidine due to its specific bicyclic structure and substituents that may confer distinct pharmacological properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
